molecular formula C10H14ClNO2 B113197 Methyl 3-amino-3-phenylpropanoate hydrochloride CAS No. 88831-43-0

Methyl 3-amino-3-phenylpropanoate hydrochloride

Cat. No.: B113197
CAS No.: 88831-43-0
M. Wt: 215.67 g/mol
InChI Key: GYKTZBZYSKZYDB-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-phenylpropanoate hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is commonly used in research and industrial applications due to its unique chemical properties. This compound is a hydrochloride salt form of methyl 3-amino-3-phenylpropanoate, which is an ester derivative of 3-amino-3-phenylpropanoic acid.

Mechanism of Action

Mode of Action

The mode of action of Methyl 3-amino-3-phenylpropanoate hydrochloride is currently unknown due to the lack of specific information on its targets . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored in an inert atmosphere at room temperature to maintain its stability . Other factors such as pH, presence of other chemicals, and temperature could also affect its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-3-phenylpropanoate hydrochloride can be synthesized through several methods. One common synthetic route involves the esterification of 3-amino-3-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-phenylpropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-oxo-3-phenylpropanoic acid or 3-oxo-3-phenylpropanal.

    Reduction: Formation of 3-amino-3-phenylpropanol.

    Substitution: Formation of N-substituted derivatives of methyl 3-amino-3-phenylpropanoate.

Scientific Research Applications

Methyl 3-amino-3-phenylpropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Comparison with Similar Compounds

Methyl 3-amino-3-phenylpropanoate hydrochloride can be compared with other similar compounds, such as:

  • Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride
  • Methyl 3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride
  • Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride
  • Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate hydrochloride

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can influence the chemical reactivity, physical properties, and biological activity of these compounds, making each unique in its own right.

Properties

IUPAC Name

methyl 3-amino-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKTZBZYSKZYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385405
Record name methyl 3-amino-3-phenylpropanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88831-43-0
Record name methyl 3-amino-3-phenylpropanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-phenyl-3-amino-propionate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-(2-Methyl-propane-2-sulfinylamino)-3-phenyl-propionic acid methyl ester (1.73 mmol, 1 eq) is dissolved in 10 mL methanol (J. Org. Chem., 2002, 67, 7819-7832). A solution of HCl in dioxane (4 M, 10 mL) is added. The solution is stirred at room temperature for 45 min and concentrated in vacuo. 3-Amino-3-phenyl-propionic acid methyl ester hydrochloride is obtained as yellow viscous oil (135% crude product); ES-MS (MH+)=181.1.
Name
3-(2-Methyl-propane-2-sulfinylamino)-3-phenyl-propionic acid methyl ester
Quantity
1.73 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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